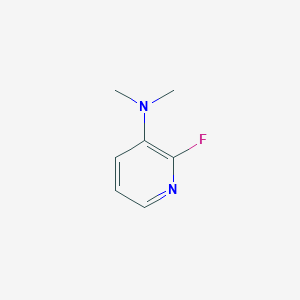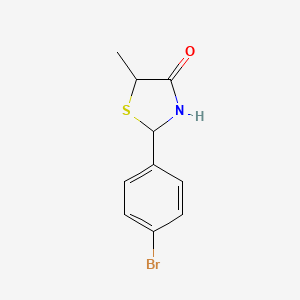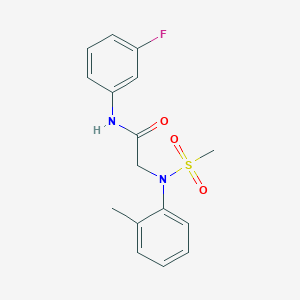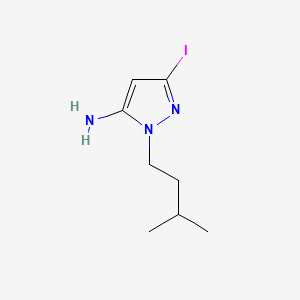![molecular formula C16H14F3N3O2 B12457954 4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid](/img/structure/B12457954.png)
4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a trifluoromethyl group attached to the quinazoline ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the trifluoromethyl group. The final step involves the coupling of the quinazoline derivative with aminobenzoic acid under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-[5,6,7,8-Tetrahydroquinazolin-2-yl]aminobenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-[4-(Trifluoromethyl)quinazolin-2-yl]aminobenzoic acid: The trifluoromethyl group is attached to a different position on the quinazoline ring.
Uniqueness
The presence of the trifluoromethyl group in 4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid imparts unique chemical and biological properties, making it distinct from similar compounds. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, which can lead to improved efficacy in various applications.
Properties
Molecular Formula |
C16H14F3N3O2 |
|---|---|
Molecular Weight |
337.30 g/mol |
IUPAC Name |
4-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)13-11-3-1-2-4-12(11)21-15(22-13)20-10-7-5-9(6-8-10)14(23)24/h5-8H,1-4H2,(H,23,24)(H,20,21,22) |
InChI Key |
NPAPQBVEDKLZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(1E)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B12457875.png)
![2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12457878.png)
![5-(2,5-dichlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B12457880.png)

![1-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide](/img/structure/B12457890.png)

![3,3-dimethyl-11-(3-nitrophenyl)-7-(phenylcarbonyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12457894.png)

![2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12457927.png)
![4-{[(4-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12457932.png)

![3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide](/img/structure/B12457944.png)
![2-phenoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12457951.png)
![2-Cyano-3-[3-ethoxy-4-hydroxy-5-(2-propen-1-yl)phenyl]-N-(3-nitrophenyl)-2-propenamide](/img/structure/B12457956.png)
